molecular formula C11H14ClNO B13592820 3-(3-Chloro-4-methoxybenzyl)azetidine

3-(3-Chloro-4-methoxybenzyl)azetidine

Cat. No.: B13592820
M. Wt: 211.69 g/mol
InChI Key: LEZULHNBJLCTBD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a benzyl group substituted with a chlorine atom and a methoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxybenzyl)azetidine typically involves the reaction of 3-chloro-4-methoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method is the cyclization of N-(3-chloro-4-methoxybenzyl)amine with a suitable electrophile, such as a halogenated azetidine derivative, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-4-methoxybenzyl)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-methoxybenzyl)azetidine is unique due to the presence of both chlorine and methoxy substituents on the benzyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H14ClNO/c1-14-11-3-2-8(5-10(11)12)4-9-6-13-7-9/h2-3,5,9,13H,4,6-7H2,1H3

InChI Key

LEZULHNBJLCTBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC2)Cl

Origin of Product

United States

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